molecular formula C10H13NO4S B14007300 Methyl 2-[(4-aminophenyl)methylsulfonyl]acetate CAS No. 7402-50-8

Methyl 2-[(4-aminophenyl)methylsulfonyl]acetate

Cat. No.: B14007300
CAS No.: 7402-50-8
M. Wt: 243.28 g/mol
InChI Key: FXDKZACBHXYBCM-UHFFFAOYSA-N
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Description

Methyl 2-[(4-aminophenyl)methylsulfonyl]acetate is an organic compound with a molecular formula of C10H13NO4S. This compound is characterized by the presence of an aminophenyl group attached to a methylsulfonyl group, which is further connected to an acetate moiety. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-aminophenyl)methylsulfonyl]acetate typically involves the reaction of 4-aminobenzyl alcohol with methanesulfonyl chloride to form 4-aminobenzyl methanesulfonate. This intermediate is then reacted with methyl acetate under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dichloromethane or toluene.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-aminophenyl)methylsulfonyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(4-aminophenyl)methylsulfonyl]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-aminophenyl)methylsulfonyl]acetate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The aminophenyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-methylsulfonyl)phenyl]acetate
  • Methyl 2-[(4-aminophenyl)sulfanyl]acetate hydrochloride

Uniqueness

Methyl 2-[(4-aminophenyl)methylsulfonyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

CAS No.

7402-50-8

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

methyl 2-[(4-aminophenyl)methylsulfonyl]acetate

InChI

InChI=1S/C10H13NO4S/c1-15-10(12)7-16(13,14)6-8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3

InChI Key

FXDKZACBHXYBCM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CS(=O)(=O)CC1=CC=C(C=C1)N

Origin of Product

United States

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